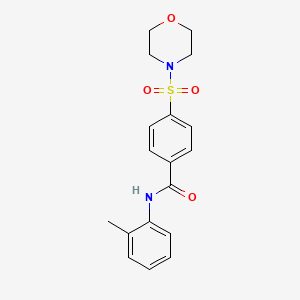
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide
描述
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide, also known as NSC 693868, is a chemical compound that has been widely studied for its potential therapeutic applications in various fields of medicine.
作用机制
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 693868 exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound 693868 inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer and is involved in tumor growth and metastasis. In neurology, this compound 693868 reduces inflammation and oxidative stress by inhibiting the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In immunology, this compound 693868 modulates the immune response by inhibiting the activity of the enzyme phosphodiesterase-4, which is involved in the regulation of immune cell function.
Biochemical and Physiological Effects:
This compound 693868 has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound 693868 inhibits cell proliferation and induces cell death through the inhibition of carbonic anhydrase IX. In neurology, this compound 693868 reduces inflammation and oxidative stress in the brain, which may have a neuroprotective effect. In immunology, this compound 693868 modulates the immune response, reducing inflammation and promoting tissue repair.
实验室实验的优点和局限性
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 693868 has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action, making it a useful tool for researchers in various fields. Another advantage is that it has been shown to have low toxicity in animal studies, making it a relatively safe compound to work with. One limitation is that it may have off-target effects, as it inhibits multiple enzymes that are involved in various biological processes. Another limitation is that it may have limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 693868. One direction is to further explore its potential therapeutic applications in cancer research, neurology, and immunology. Another direction is to investigate its pharmacokinetics and pharmacodynamics in more detail, in order to optimize its use as a therapeutic agent. Additionally, there may be opportunities to develop novel derivatives of this compound 693868 with improved potency and selectivity for specific targets. Finally, there may be potential applications for this compound 693868 in other fields of medicine, such as infectious disease or cardiovascular research.
科学研究应用
N-(2-methylphenyl)-4-(4-morpholinylsulfonyl)benzamide 693868 has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer research, neurology, and immunology. In cancer research, this compound 693868 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurology, this compound 693868 has been shown to have a neuroprotective effect, reducing inflammation and oxidative stress in the brain. In immunology, this compound 693868 has been shown to modulate the immune response, reducing inflammation and promoting tissue repair.
属性
IUPAC Name |
N-(2-methylphenyl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-4-2-3-5-17(14)19-18(21)15-6-8-16(9-7-15)25(22,23)20-10-12-24-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOZZVXVYRVTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



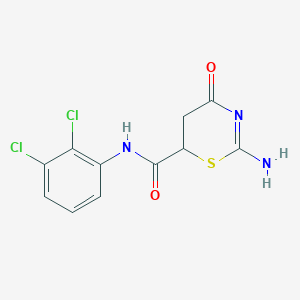
![methyl 6-(4-hydroxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4427082.png)
![3-(2-furyl)-6-[5-methyl-3-(2-thienyl)-4-isoxazolyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4427105.png)

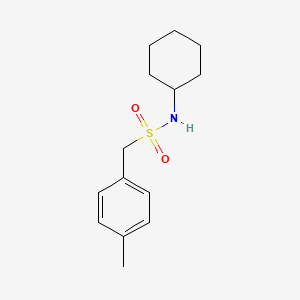
![N-(3-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427123.png)
![2-[1-(2-furoyl)-3-oxo-2-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B4427129.png)
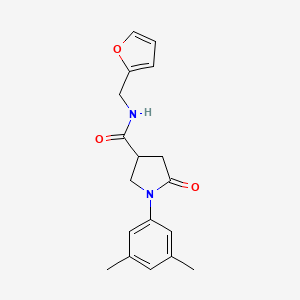
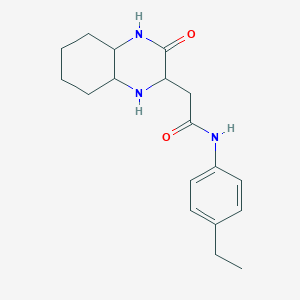
![8-(2-furylmethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427137.png)
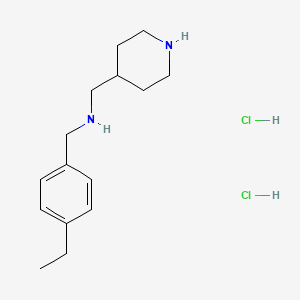
![2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4427150.png)
![(2-bromo-6-methoxy-4-{[(3-morpholin-4-ylpropyl)amino]methyl}phenoxy)acetonitrile dihydrochloride](/img/structure/B4427155.png)
